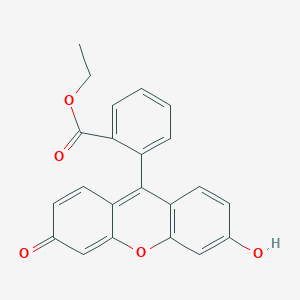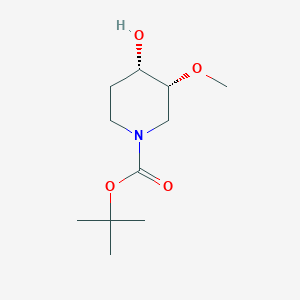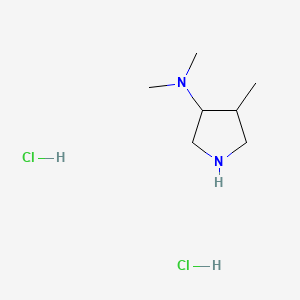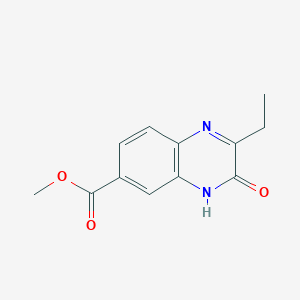![molecular formula C12H12BBrF3O3- B13903537 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903537.png)
1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[222]octan-1-uide is a complex organic compound that features a unique bicyclic structure This compound is notable for its incorporation of bromine and trifluoromethyl groups, which contribute to its distinctive chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves multi-step organic reactions. One common approach is the cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane . This reaction proceeds smoothly under transition-metal and base-free conditions, yielding the desired product in good to excellent yields. The choice of solvent, such as DMAc (N,N-dimethylacetamide) or DCE (1,2-dichloroethane), can significantly influence the reaction outcome .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
化学反応の分析
Types of Reactions
1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced using reagents like sodium cyanoborohydride.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new cyclic structures.
Common Reagents and Conditions
Bromination: Bromine in acetic acid solution.
Reduction: Sodium cyanoborohydride in methanolic potassium hydroxide.
Cycloaddition: 2,2,2-trifluorodiazoethane in DMAc or DCE.
Major Products Formed
Substitution Products: Various N-substituted derivatives.
Reduction Products: 5-bromo-1,3,3-trimethyl-N-nitro-2-oxabicyclo[2.2.2]octan-6-amine.
Cycloaddition Products: Bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines.
科学的研究の応用
1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide involves its interaction with specific molecular targets. The trifluoromethyl and bromine groups enhance its binding affinity to target proteins, while the boron atom can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
3-Trifluoromethyl-1,2,4-triazoles: These compounds also contain trifluoromethyl groups and have applications in pharmaceuticals and agrochemicals.
Bis(trifluoromethyl)cyclopropanes: Similar in structure and reactivity, used in organic synthesis.
Uniqueness
1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is unique due to its combination of bromine, trifluoromethyl, and boron within a bicyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
特性
分子式 |
C12H12BBrF3O3- |
|---|---|
分子量 |
351.93 g/mol |
IUPAC名 |
1-[3-bromo-5-(trifluoromethyl)phenyl]-4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H12BBrF3O3/c1-11-5-18-13(19-6-11,20-7-11)9-2-8(12(15,16)17)3-10(14)4-9/h2-4H,5-7H2,1H3/q-1 |
InChIキー |
SOHSJJCGCZRSHG-UHFFFAOYSA-N |
正規SMILES |
[B-]12(OCC(CO1)(CO2)C)C3=CC(=CC(=C3)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


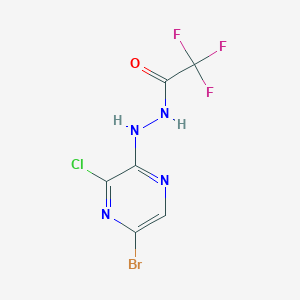
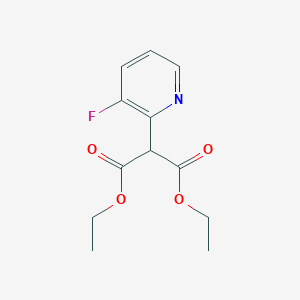
![Benzyl (3aS,6aS)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride](/img/structure/B13903471.png)
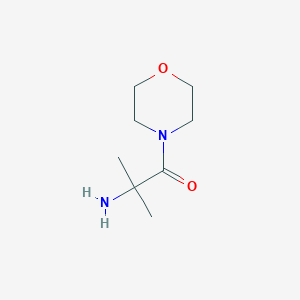
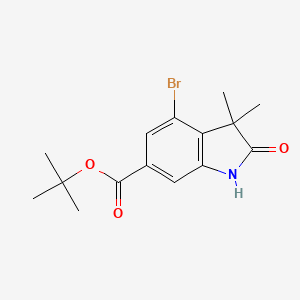
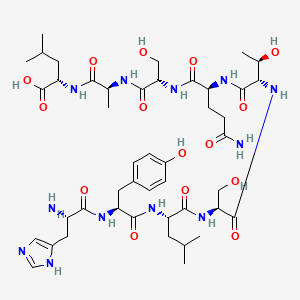
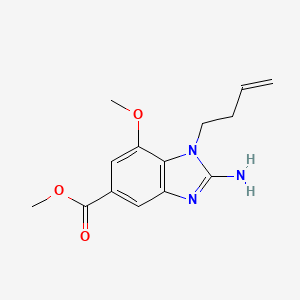
![Methyl [1,3]dioxolo[4,5-c]pyridine-4-carboxylate](/img/structure/B13903503.png)
